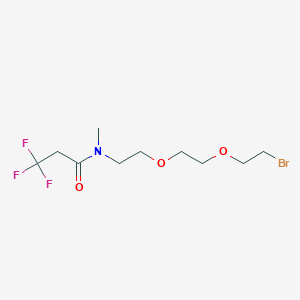

N-Ethyl-3,3,3-trifluoro-N-methylpropanamide-PEG2-Br

Descripción

N-Ethyl-3,3,3-trifluoro-N-methylpropanamide-PEG2-Br is a compound that belongs to the class of PEG (polyethylene glycol) linkers. It is primarily used in the synthesis of PROTAC (PROteolysis TArgeting Chimeras) molecules, which are a novel class of therapeutic agents designed to degrade specific proteins .

Propiedades

Fórmula molecular |

C10H17BrF3NO3 |

|---|---|

Peso molecular |

336.15 g/mol |

Nombre IUPAC |

N-[2-[2-(2-bromoethoxy)ethoxy]ethyl]-3,3,3-trifluoro-N-methylpropanamide |

InChI |

InChI=1S/C10H17BrF3NO3/c1-15(9(16)8-10(12,13)14)3-5-18-7-6-17-4-2-11/h2-8H2,1H3 |

Clave InChI |

IFJWNKDDGDBITI-UHFFFAOYSA-N |

SMILES canónico |

CN(CCOCCOCCBr)C(=O)CC(F)(F)F |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-3,3,3-trifluoro-N-methylpropanamide-PEG2-Br typically involves the reaction of N-ethyl-3,3,3-trifluoro-N-methylpropanamide with a PEG2-Br moiety. The reaction conditions often include the use of organic solvents and catalysts to facilitate the coupling reaction. The process may involve multiple steps, including protection and deprotection of functional groups to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized for high yield and purity, ensuring that the compound meets the required specifications for research and development purposes .

Análisis De Reacciones Químicas

Types of Reactions

N-Ethyl-3,3,3-trifluoro-N-methylpropanamide-PEG2-Br can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the PEG2-Br moiety can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions. Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride are used for oxidation and reduction reactions, respectively .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce oxidized forms of the compound .

Aplicaciones Científicas De Investigación

N-Ethyl-3,3,3-trifluoro-N-methylpropanamide-PEG2-Br has a wide range of applications in scientific research, including:

Chemistry: Used as a linker in the synthesis of complex molecules, including PROTACs.

Biology: Employed in the study of protein degradation pathways and the development of targeted therapies.

Medicine: Investigated for its potential in developing new therapeutic agents for various diseases.

Industry: Utilized in the production of specialized chemicals and materials.

Mecanismo De Acción

The mechanism of action of N-Ethyl-3,3,3-trifluoro-N-methylpropanamide-PEG2-Br involves its role as a linker in PROTAC molecules. PROTACs function by recruiting target proteins to the ubiquitin-proteasome system, leading to their degradation. The PEG2-Br moiety in the compound facilitates the binding of the PROTAC to the target protein and the E3 ligase, enabling the formation of a ternary complex that triggers protein degradation .

Comparación Con Compuestos Similares

Similar Compounds

N-Ethyl-3,3,3-trifluoro-N-methylpropanamide: Lacks the PEG2-Br moiety, making it less versatile as a linker.

3,3,3-Trifluoro-N-methylpropanamide-PEG2-Br: Similar structure but different functional groups, affecting its reactivity and applications.

Uniqueness

N-Ethyl-3,3,3-trifluoro-N-methylpropanamide-PEG2-Br is unique due to its combination of the trifluoromethyl group and the PEG2-Br moiety. This combination enhances its solubility, stability, and reactivity, making it a valuable tool in the synthesis of PROTAC molecules and other complex compounds .

Actividad Biológica

N-Ethyl-3,3,3-trifluoro-N-methylpropanamide-PEG2-Br is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological mechanisms, interactions with various receptors, and relevant case studies.

- Molecular Formula : CHFNOBr

- Molecular Weight : 336.15 g/mol

- IUPAC Name : this compound

The compound exhibits biological activity primarily through its interaction with various receptors and enzymes. Notably, it has shown potential in modulating the following:

- Receptor Interactions :

- Adrenergic Receptors : Involved in cardiovascular responses.

- 5-HT Receptors : Linked to mood regulation and anxiety.

- CD Antigens : Such as CD19 and CD27, which are critical in immune responses.

These interactions suggest that the compound may influence both the central nervous system (CNS) and immune system functions.

Biological Activity Overview

The compound's biological activity can be summarized as follows:

| Biological Activity | Description |

|---|---|

| Antimicrobial | Potential to inhibit bacterial growth through modulation of protein synthesis pathways. |

| Neuroprotective | Possible effects on neurodegenerative diseases via receptor modulation. |

| Anti-inflammatory | Interaction with immune receptors may reduce inflammation. |

Case Studies and Research Findings

- In Vitro Studies :

- Animal Models :

- Clinical Implications :

Comparative Analysis with Similar Compounds

To better understand its unique properties, a comparison with similar compounds can be informative:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| N-Methylpropanamide | Inhibits PDHK; enhances lactate oxidation | Good oral bioavailability |

| PEGylated Compounds | Prolonged circulation time; reduced immunogenicity | Enhanced stability and solubility |

| Trifluoroacetylated Compounds | Increased metabolic stability | Potential for reduced side effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.